molecular formula C16H16N2 B3055084 2-Isopropyl-1-phenyl-1H-benzo[d]imidazole CAS No. 62987-32-0

2-Isopropyl-1-phenyl-1H-benzo[d]imidazole

Cat. No. B3055084
CAS RN: 62987-32-0
M. Wt: 236.31 g/mol
InChI Key: AKFXBZAPALKDQG-UHFFFAOYSA-N
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Description

2-Isopropyl-1-phenyl-1H-benzo[d]imidazole is a heterocyclic compound with a five-membered ring structure. It contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Also known as 1,3-diazole , it exhibits both acidic and basic properties due to its amphoteric nature. Imidazole is a core component in various natural products, including histidine, purine, histamine, and DNA-based structures. Its broad range of chemical and biological properties makes it significant in drug development .


Synthesis Analysis

Several synthetic routes exist for imidazole derivatives. Researchers have explored regiocontrolled synthesis methods, which allow precise substitution patterns around the imidazole ring. Notably, Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation have been employed . Additionally, the C-4 position has been substituted by ester moieties, demonstrating tolerance to aryl halides and heterocycles .


Molecular Structure Analysis

The molecular formula of This compound is C13H10N2 . Its structure consists of a benzene ring fused with an imidazole ring, where the isopropyl and phenyl groups are attached . The compound’s 2D and 3D structures can be visualized using computational tools.


Chemical Reactions Analysis

Imidazole derivatives exhibit diverse biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant effects. For instance, Yadav et al. synthesized 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide and evaluated its anti-tubercular activity against Mycobacterium tuberculosis .

Mechanism of Action

The pharmacological mechanisms of imidazole derivatives vary based on their specific structures. For example, successful pharmacological blocking of AQ signal reception at the level of PqsR leads to reduced transcription of pqsA-lux genes, ultimately affecting luminescence .

properties

IUPAC Name

1-phenyl-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-12(2)16-17-14-10-6-7-11-15(14)18(16)13-8-4-3-5-9-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFXBZAPALKDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610342
Record name 1-Phenyl-2-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62987-32-0
Record name 1-Phenyl-2-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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